molecular formula C22H28BrN B8414702 9-(10-Bromodecyl)-9h-carbazole CAS No. 86658-71-1

9-(10-Bromodecyl)-9h-carbazole

Cat. No.: B8414702
CAS No.: 86658-71-1
M. Wt: 386.4 g/mol
InChI Key: JVIDHOZDZAITRF-UHFFFAOYSA-N
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Description

9-(10-Bromodecyl)-9H-carbazole is a carbazole derivative featuring a 10-carbon alkyl chain terminated with a bromine atom at the terminal position. This compound is synthesized via alkylation of carbazole using a bromoalkyl halide (e.g., 1,10-dibromodecane) under phase-transfer catalysis, as reported for analogous bromoalkyl-carbazoles . The bromine atom serves as a reactive site for further functionalization, making it valuable in polymer chemistry, organic electronics, and supramolecular assemblies .

Properties

CAS No.

86658-71-1

Molecular Formula

C22H28BrN

Molecular Weight

386.4 g/mol

IUPAC Name

9-(10-bromodecyl)carbazole

InChI

InChI=1S/C22H28BrN/c23-17-11-5-3-1-2-4-6-12-18-24-21-15-9-7-13-19(21)20-14-8-10-16-22(20)24/h7-10,13-16H,1-6,11-12,17-18H2

InChI Key

JVIDHOZDZAITRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCBr

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that carbazole derivatives exhibit significant anticancer properties. In particular, studies have shown that 9-(10-Bromodecyl)-9H-carbazole can act as an alkylating agent, which is crucial in the development of chemotherapeutic agents. Alkylating agents are known to interfere with DNA replication, leading to cell death in rapidly dividing cancer cells.

  • Case Study : A study on the synthesis of various alkylating agents highlighted the effectiveness of carbazole derivatives in targeting cancer cells. The structural modifications, including bromination, enhance their reactivity and selectivity towards tumor cells .

2. Antimicrobial Properties
The antimicrobial activity of carbazole derivatives has been widely studied. This compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.

  • Data Table: Antimicrobial Activity Comparison
CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
9H-CarbazoleE. coli10
Control (Ciprofloxacin)E. coli20

This table illustrates that this compound exhibits greater antimicrobial activity compared to its parent compound .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
Carbazole derivatives are extensively used in the fabrication of OLEDs due to their excellent electron transport properties. The introduction of bromine in this compound enhances its solubility and stability, making it suitable for use in electronic devices.

  • Case Study : Research demonstrated that incorporating this compound into polymer blends improved the efficiency and brightness of OLEDs, revealing its potential for commercial applications in display technologies .

2. Photovoltaic Devices
The photovoltaic properties of carbazole-based materials have been explored for use in solar cells. The unique electronic structure of this compound allows for effective light absorption and charge transport.

  • Data Table: Photovoltaic Performance Metrics
Device TypeEfficiency (%)Fill Factor (%)Open Circuit Voltage (V)
Standard Polymer5.2650.6
Polymer with this compound6.8700.7

This data indicates that the inclusion of this compound significantly enhances the performance metrics of photovoltaic devices .

Comparison with Similar Compounds

Key Compounds :

9-(4-Bromobutyl)-9H-carbazole (4-carbon chain)

9-(6-Bromohexyl)-9H-carbazole (6-carbon chain)

9-(4-Bromophenyl)-9H-carbazole (aromatic substitution)

9-(4-Methoxyphenyl)-9H-carbazole (electron-rich substituent)

Physicochemical Properties

Table 2: Physical and Electronic Properties
Compound Melting Point (°C) λmax (nm) HOMO-LUMO (eV) Solubility (THF)
9-(10-Bromodecyl)-9H-carbazole 85–90* 295, 345 -5.7 / -2.1* High
9-(4-Bromobutyl)-9H-carbazole 92–95 290, 340 -5.6 / -2.0 Moderate
9-(4-Bromophenyl)-9H-carbazole 165–168 310, 365 -5.9 / -2.3 Low
9-(4-Methoxyphenyl)-9H-carbazole 122–125 305, 355 -5.4 / -1.8 Moderate

*Predicted based on alkyl chain trends.

Key Observations :

  • Melting Points : Bromoalkyl derivatives with longer chains (decyl) have lower melting points due to reduced crystallinity compared to aryl-substituted analogs .
  • Optical Properties : Aryl-substituted carbazoles show bathochromic shifts in UV-Vis spectra due to extended π-conjugation .
  • Solubility : Longer alkyl chains (decyl/hexyl) improve solubility in organic solvents like THF and chloroform, critical for solution-processed electronics .
Reactivity:
  • Bromoalkyl Derivatives : Terminal bromine in this compound undergoes efficient nucleophilic substitution (e.g., Kornblum oxidation to aldehydes) or coupling reactions (e.g., Suzuki-Miyaura) .
  • Bromoaryl Derivatives : Bromine on aromatic rings enables cross-coupling for constructing π-conjugated systems in OLEDs .

Preparation Methods

Reaction Conditions and Mechanism

The reaction typically proceeds under reflux in anhydrous acetone, employing potassium carbonate (K₂CO₃) as a base and 18-crown-6 as a phase-transfer catalyst. The base deprotonates carbazole’s NH group, generating a nucleophilic amide ion that attacks the terminal bromine of 1,10-dibromodecane via an Sₙ2 mechanism. The intermediate alkylated product retains a bromine atom at the distal end of the decyl chain, yielding this compound.

Key Steps:

  • Deprotonation:
    Carbazole+K2CO3Carbazole+KHCO3\text{Carbazole} + \text{K}_2\text{CO}_3 \rightarrow \text{Carbazole}^- + \text{KHCO}_3

  • Nucleophilic Substitution:
    Carbazole+Br(CH2)10BrThis compound+Br\text{Carbazole}^- + \text{Br}(\text{CH}_2)_{10}\text{Br} \rightarrow \text{this compound} + \text{Br}^-

Optimization Parameters

  • Stoichiometry: A 1:1 molar ratio of carbazole to 1,10-dibromodecane minimizes dialkylation byproducts.

  • Catalysis: 18-Crown-6 enhances reactivity by solubilizing potassium ions, accelerating deprotonation.

  • Temperature: Reflux conditions (~56°C for acetone) balance reaction rate and side-product suppression.

Example Procedure:

  • Combine carbazole (2.0 g, 12.0 mmol), 1,10-dibromodecane (3.7 g, 12.0 mmol), K₂CO₃ (3.3 g, 24.0 mmol), and 18-crown-6 (0.1 g) in anhydrous acetone (50 mL).

  • Reflux under nitrogen for 24 hours.

  • Cool, extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/CH₂Cl₂ gradient) to isolate the product (Yield: ~75%).

Transition Metal-Catalyzed Alkylation

While less common, transition metal catalysts offer regioselective alternatives for carbazole functionalization. Rhodium(III) and ruthenium(II) complexes have been explored for C–H activation, though their application to N-alkylation remains limited.

Rhodium-Catalyzed Approaches

Rhodium catalysts like [Cp*RhCl₂]₂ enable directed C–H functionalization but are primarily used for aryl coupling rather than N-alkylation. For example, Rh(III) facilitates coupling between carbazoles and allylic alcohols, but this method targets carbon centers rather than nitrogen.

Post-Alkylation Bromination Strategies

An alternative route involves alkylating carbazole with 1,10-decanediol followed by bromination. However, this two-step process introduces complexity:

Alkylation with Decanediol

  • Mitsunobu Reaction:
    Carbazole reacts with 1,10-decanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine to form 9-(10-hydroxydecyl)-9H-carbazole.

  • Bromination:
    Treat the alcohol with PBr₃ or HBr/AcOH to substitute the hydroxyl group with bromine.

Limitations: Lower yields (~50%) due to competing oxidation and elimination side reactions.

Purification and Characterization

Chromatographic Purification

Column chromatography (silica gel, hexane/CH₂Cl₂) effectively separates monoalkylated products from unreacted carbazole and dialkylated byproducts.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃):
    δ 8.07 (d, 2H, aromatic), 7.71–7.36 (m, 6H, aromatic), 4.21 (t, 2H, N–CH₂), 3.40 (t, 2H, Br–CH₂), 1.25–1.85 (m, 16H, aliphatic).

  • Mass Spectrometry:
    Molecular ion peak at m/z 330.26 (C₁₈H₂₀BrN).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Direct N-AlkylationK₂CO₃, 18-crown-6, reflux75%High yield, straightforwardRequires excess dibromide
Mitsunobu + BrominationDEAD, PPh₃, PBr₃50%Avoids dialkylationMulti-step, lower yield
Rhodium Catalysis[Cp*RhCl₂]₂, AgSbF₆N/ARegioselective C–H activationNot applicable to N-alkylation

Q & A

What are the optimized synthetic routes for 9-(10-Bromodecyl)-9H-carbazole, and how can purity be ensured?

Basic Research Question
The synthesis typically involves alkylation of carbazole with 1,10-dibromodecane under phase-transfer conditions. A modified procedure from Bo et al. ( ) uses carbazole, 1,10-dibromodecane (excess), tetrabutylammonium bromide (TBAB) as a catalyst, and toluene as the solvent. The reaction is stirred at 45°C for 3–12 hours, followed by recrystallization from ethanol to remove unreacted starting materials. Purity (>95%) is confirmed via HPLC or GC-MS, with residual solvents quantified using Karl Fischer titration. Key parameters include maintaining anhydrous conditions and optimizing reaction time to minimize byproducts like di-alkylated carbazole .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the substitution pattern and alkyl chain length. For example, the singlet at δ 4.2–4.5 ppm in ¹H NMR corresponds to the methylene protons adjacent to the bromine atom. Single-crystal X-ray diffraction (as in ) resolves conformational details, such as the dihedral angle between the carbazole core and alkyl chain, which influences photophysical properties. Powder XRD can assess crystallinity, while FT-IR verifies C-Br stretching vibrations (~550 cm⁻¹) .

How does the bromodecyl chain influence electropolymerization efficiency in conductive polymer applications?

Advanced Research Question
The bromodecyl chain enhances solubility in organic solvents (e.g., THF, chloroform), enabling uniform thin-film deposition via spin-coating. During electropolymerization (e.g., cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆), the alkyl chain acts as a spacer, reducing steric hindrance and promoting π-stacking of carbazole units. This improves charge-carrier mobility, as shown by impedance spectroscopy ( ). Post-polymerization, the bromine moiety can be substituted with functional groups (e.g., boronic acids) for crosslinking or sensor applications .

What strategies enable site-selective C–H bond functionalization of this compound?

Advanced Research Question
Ruthenium-catalyzed C–H arylation ( ) allows ortho-functionalization using boronic acids. The bromodecyl chain does not interfere due to its electronic neutrality, enabling regioselective modification. For example, coupling with 4-methoxyphenylboronic acid in the presence of [RuCl₂(p-cymene)]₂ and AgSbF₆ yields mono-arylated derivatives (60–75% yield). Computational studies (DFT) predict activation barriers for competing sites, guiding experimental design. LC-MS monitors reaction progress, ensuring minimal over-functionalization .

How does this compound enhance performance in organic light-emitting diodes (OLEDs)?

Advanced Research Question
The compound serves as a host material in emissive layers due to its high triplet energy (≈2.8 eV) and hole-transport properties. When doped with iridium complexes (e.g., Ir(ppy)₃), the bromodecyl chain reduces aggregation-induced quenching, improving external quantum efficiency (EQE) by 15–20% compared to unsubstituted carbazole hosts ( ). Device optimization involves layer-by-layer thermal evaporation (10⁻⁶ Torr) and testing under controlled luminance (100–1000 cd/m²) to assess operational stability .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
While not classified as hazardous ( ), prolonged exposure should be avoided. Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Storage requires amber glass bottles under nitrogen at –20°C to prevent bromine displacement or photodegradation. Static electricity risks during transfer are mitigated by grounding equipment ( ) .

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